molecular formula C11H13ClN4O B8429454 (2-Chloro-pyrimidin-4-yl)-(5-tert-butyl-isoxazol-3-yl)-amine

(2-Chloro-pyrimidin-4-yl)-(5-tert-butyl-isoxazol-3-yl)-amine

Cat. No.: B8429454
M. Wt: 252.70 g/mol
InChI Key: ADSZHPYGSIUVTE-UHFFFAOYSA-N
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Description

(2-Chloro-pyrimidin-4-yl)-(5-tert-butyl-isoxazol-3-yl)-amine is a useful research compound. Its molecular formula is C11H13ClN4O and its molecular weight is 252.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13ClN4O

Molecular Weight

252.70 g/mol

IUPAC Name

5-tert-butyl-N-(2-chloropyrimidin-4-yl)-1,2-oxazol-3-amine

InChI

InChI=1S/C11H13ClN4O/c1-11(2,3)7-6-9(16-17-7)14-8-4-5-13-10(12)15-8/h4-6H,1-3H3,(H,13,14,15,16)

InChI Key

ADSZHPYGSIUVTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC2=NC(=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-t-butyl-isoxazol-3-ylamine (10.0 g, 71.33 mmol) in t-BuOH (500 mL) at 20° C. was added NaOt-Bu (17.1 g, 178.3 mmol) in 3 portions over 10 min. The solution turned pale yellow with the appearance of a thick, white precipitate. The mixture was stirred at 20° C. for 1 h, then 2,4-dichloropyrimidine (15.9 g, 107.0 mmol) was added. The mixture was stirred for an additional 90 min. at 20° C., accompanied by the dissolution of the white precipitate and appearance of an orange color. NH4Cl (aq., sat., 100 mL) and H2O (1 L) were added, and the mixture was extracted with CH2Cl2 (3×200 mL). The combined organic layers were washed with H2O (300 mL), brine, and dried with MgSO4 before being filtered and concentrated under reduced pressure. Purification by chromatography of the crude reaction mixture (96:4 CH2Cl2:MeOH) provided the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-amino-5-t-butylisoxazole (922 mg 6.58 mmol) in 15 mL of DMF at 0° C. was added 268 mg (6.71 mmol) of NaH (60% dispersion in mineral oil) in 4 portions over 1 min. The resulting mixture was stirred at 0° C. for 30 min when 1.0 g (6.71 mmol) of 2,3-dichloropyrimidine was added in 1 portion. The resulting mixture was warmed to RT (ice melt in dewar) and was stirred at RT for 22 h. The reaction mixture was quenched with saturated aqueous NH4Cl and diluted with H2O and EtOAc. The organic layer was washed 1× with brine. The combined aqueous layer and brine wash were extracted 1× with EtOAc. The combined organics were dried over Na2SO4, concentrated and purified by flash chromatography (elution with 2/1 hexanes/EtOAc) to give (2-chloro-pyrimidin-4-yl)-(5-tert-butyl-isoxazol-3-yl)-amine as a yellowish white solid.
Quantity
922 mg
Type
reactant
Reaction Step One
Name
Quantity
268 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
2,3-dichloropyrimidine
Quantity
1 g
Type
reactant
Reaction Step Two

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